molecular formula C8H11NO2S B14397202 4-Amino-5-propylthiophene-2-carboxylic acid CAS No. 89499-40-1

4-Amino-5-propylthiophene-2-carboxylic acid

Cat. No.: B14397202
CAS No.: 89499-40-1
M. Wt: 185.25 g/mol
InChI Key: RLJQFHWGZQPXSQ-UHFFFAOYSA-N
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Description

4-Amino-5-propylthiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H11NO2S. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 5th position, and a carboxylic acid group at the 2nd position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Amino-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    2-Aminothiophene: Similar structure but with an amino group at the 2nd position.

    5-Propylthiophene-2-carboxylic acid: Similar structure but without the amino group.

Uniqueness: 4-Amino-5-propylthiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the thiophene ring allows for diverse chemical reactivity and potential biological activities .

Properties

CAS No.

89499-40-1

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

4-amino-5-propylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)

InChI Key

RLJQFHWGZQPXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)N

Origin of Product

United States

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